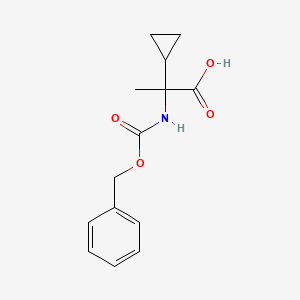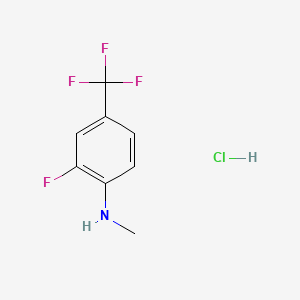
2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the nucleophilic aromatic substitution of a fluorinated aniline derivative. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)aniline with methylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted aniline derivatives.
Oxidation: Nitro or nitroso compounds.
Reduction: Amines and other reduced forms.
科学研究应用
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, leading to increased potency and selectivity . The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions .
相似化合物的比较
Similar Compounds
Uniqueness
2-Fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
属性
分子式 |
C8H8ClF4N |
|---|---|
分子量 |
229.60 g/mol |
IUPAC 名称 |
2-fluoro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H |
InChI 键 |
WOCDDJHTBRSAFH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
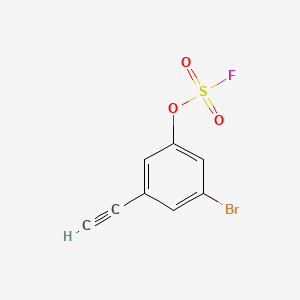
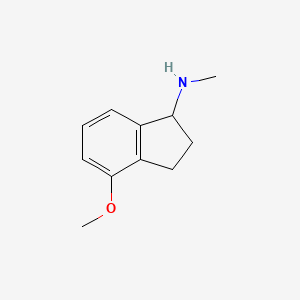
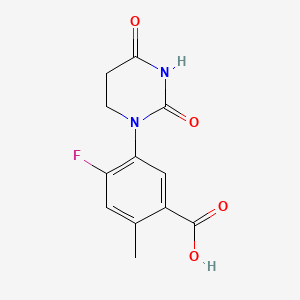
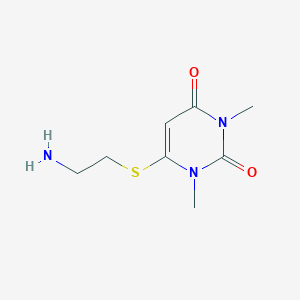
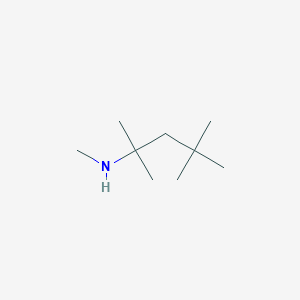
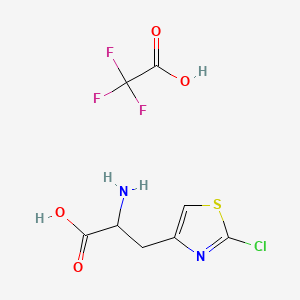

![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
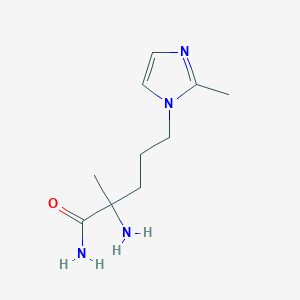
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
